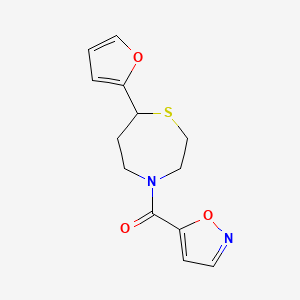
N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and an amide group . Thiazole rings are found in many important drugs and natural products .
Molecular Structure Analysis
The compound contains a thiazole ring, an amide group, and a dimethylphenyl group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the amide group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiazole ring and the amide group can influence the compound’s solubility, melting point, and reactivity .Applications De Recherche Scientifique
Anti-Inflammatory and Anti-Asthmatic Activities
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, structurally related to N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, have been studied for their anti-inflammatory activities. These compounds were found to directly inhibit 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which play a significant role in inflammation-related diseases such as asthma and rheumatoid arthritis. The inhibition of 5-LOX suggests potential therapeutic applications in treating these conditions (Suh et al., 2012).
Antibacterial Properties
Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a common structural motif with this compound, indicates promising antibacterial activity. Notably, some derivatives exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents. These findings underscore the potential of thiazole-based compounds in developing new treatments for bacterial infections (Palkar et al., 2017).
Antimicrobial and Antifungal Applications
Thiadiazole derivatives, which are structurally related to this compound, have been synthesized and studied for their potential antimicrobial and antifungal activities. These studies suggest that the incorporation of the thiadiazole moiety can lead to compounds with significant biological activities, potentially useful in treating infections caused by various pathogens (Ameen & Qasir, 2017).
Anticancer Potential
Indapamide derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their pro-apoptotic activities as anticancer agents. Among these derivatives, certain compounds have shown promising activity against melanoma cell lines, indicating the potential for the development of new anticancer therapies (Yılmaz et al., 2015).
Corrosion Inhibition
Studies on thiazoles as corrosion inhibitors suggest that compounds with the thiazole core, akin to this compound, could serve as effective agents in protecting metals like copper from corrosion in acidic environments. This application is of particular interest in the field of materials science, where preventing metal corrosion is crucial for extending the lifespan of metal components and structures (Farahati et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to exhibit a broad range of biological activities .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the function or activity of the target .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential interaction with various targets. The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s molecular weight of 27434 suggests that it may have suitable properties for oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the potential for interaction with multiple targets. These effects could include changes in cell growth, differentiation, and survival .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-19(14(13)2)24-20(26)10-16-12-30-22(23-16)25-21(27)15-8-17(28-3)11-18(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZVCEZIMXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

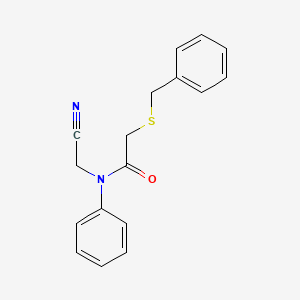

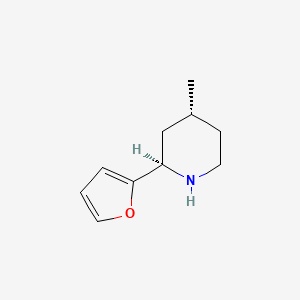
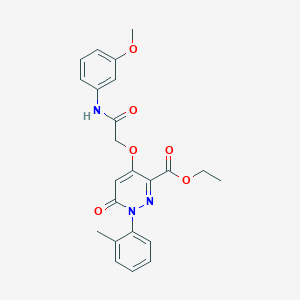

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)
![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
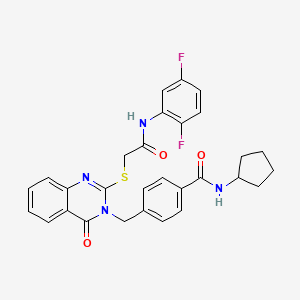
![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2799574.png)
